Desvenlafaxine is an active metabolite of the selective norepinephrine and serotonin reuptake inhibitor (SNRI) venlafaxine. It is formed from venlafaxine by the cytochrome P450 (CYP) isoform CYP2D6.2 Desvenlafaxine inhibits the norepinephrine transporter (NET) and serotonin transporter (SERT) with IC50 values of 47.3 and 531.3 nM, respectively, for the human transporters. It is selective for NET and SERT over 50 receptors, peptides, and ion channels among others. It increases extracellular norepinephrine (NE) in the male rat hypothalamus and increases extracellular serotonin (5-HT) in the same region when used in combination with the 5-HT1A receptor antagonist WAY-100635. Desvenlafaxine (3 mg/kg per day) reduces the time rats spend immobile in the forced swim test in a rat model of cognitive deficits and depression induced by myocardial infarction (MI) when compared with MI-vehicle control animals 16 weeks following MI. It also improves learning in the passive avoidance step-down test two weeks following MI compared to MI-vehicle control rats and spatial memory in the Morris water maze 16 weeks following MI.
Desvenlafaxine Succinate is a new serotonin (5-HT) transporter and norepinephrine (NE) transporter reuptake inhibitor with Ki of 40.2 nM and 558.4 nM respectively. Desvenlafaxine succinate is the succinate salt monohydrate of O-desmethylvenlafaxine, an active metabolite of venlafaxine. Desvenlafaxine Succinate is a serotonin-norepinephrine reuptake inhibitor and is the active metabolite of the antidepressant venlafaxine. Similar to venlafaxine, Desvenlafaxine Succinate inhibits the neuronal uptake of serotonin and norepinephrine. Desvenlafaxine Succinate shows weak binding affinity (62% inhibition at 100 μM) at the human dopamine (DA) transporter. Desvenlafaxine Succinate inhibits [Desvenlafaxine Succinate rapidly penetrates the male rat brain and hypothalamus. Desvenlafaxine Succinate significantly increases extracellular NE levels compared with baseline in the male rat hypothalamus but had no effect on DA levels using microdialysis.
Desvenlafaxine Succinate
CAS No.: 386750-22-7
VCID: VC20748269
Molecular Formula: C16H25NO2.C4H6O4.H2O
Molecular Weight: 399.5 g/mol
* For research use only. Not for human or veterinary use.

Description | What is Desvenlafaxine Succinate?Desvenlafaxine, marketed under the brand name Pristiq among others, is a medication primarily used in the treatment of major depressive disorder (MDD) in adults . It belongs to the serotonin-norepinephrine reuptake inhibitor (SNRI) class of antidepressants . Desvenlafaxine is a synthetic form of the major active metabolite of venlafaxine . Chemically, desvenlafaxine is designated as (R,S)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol and has the empirical formula C16H25NO2 (free base) and C16H25NO2- C4H6O4- H2O (succinate monohydrate) . Medical UsesDesvenlafaxine succinate is mainly used to treat major depressive disorder in adults . Studies on its use have been conducted for up to 8 weeks . Dosages of 50 to 400 mg/day have been found effective for MDD, but studies have not demonstrated additional benefits from doses exceeding 50 mg/day. Higher doses were associated with more adverse events and discontinuations . Desvenlafaxine has been shown to improve the HAM-D17 score and measures of well-being, such as the Sheehan Disability Scale (SDS) and the 5-item World Health Organization Well-Being Index (WHO-5) . PharmacologyDesvenlafaxine functions as an SNRI by blocking the reuptake transporters for serotonin and norepinephrine, which are key neurotransmitters that affect mood. This action increases the availability of these neurotransmitters in the synapse . Desvenlafaxine is approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake . The table below shows Ki and IC50 values for serotonin and norepinephrine transporters :
Dosage and AdministrationDesvenlafaxine succinate is administered orally in extended-release tablet form . It is available in 25 mg, 50 mg, and 100 mg tablets . The recommended dose for patients with moderate hepatic impairment (Child-Pugh score 7 to 15) is 50 mg per day, and dose escalation above 100 mg per day is not advised . For patients with moderate renal impairment (24-hr creatinine clearance [ClCr] = 30 to 50 mL/min), the maximum recommended dose is 50 mg per day. In patients with severe renal impairment (ClCr 15 to 29 mL/min) or end-stage renal disease (ESRD, ClCr <15 mL/min), the recommended dose is 25 mg every day or 50 mg every other day. Supplemental doses should not be administered post-dialysis . Warnings and PrecautionsAntidepressants such as desvenlafaxine can increase the risk of suicidal thinking and behavior in children and adolescents with major depressive disorder and other psychiatric disorders . Patients should be periodically reassessed to determine the need for continued treatment . Common Side EffectsCommon side effects of desvenlafaxine include dizziness, trouble sleeping, increased sweating, constipation, sleepiness, anxiety, and sexual problems . Serious Side EffectsSerious side effects may include suicide in individuals under 25, serotonin syndrome, bleeding, mania, and high blood pressure . A high risk of withdrawal syndrome exists upon dose reduction or discontinuation of the medication . Regulatory Information |
|||||||||
---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 386750-22-7 | |||||||||
Product Name | Desvenlafaxine Succinate | |||||||||
Molecular Formula | C16H25NO2.C4H6O4.H2O | |||||||||
Molecular Weight | 399.5 g/mol | |||||||||
IUPAC Name | butanedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrate | |||||||||
Standard InChI | InChI=1S/C16H25NO2.C4H6O4.H2O/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8);1H2 | |||||||||
Standard InChIKey | PWPDEXVGKDEKTE-UHFFFAOYSA-N | |||||||||
SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |||||||||
Canonical SMILES | CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(CC(=O)O)C(=O)O.O | |||||||||
Synonyms | 2-(1-hydroxycyclohexyl)-2-((4-hydroxyphenyl)ethyl)dimethylammonium 3-carboxypropanoate monohydrate 4-(2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl)phenol 45,233, WY 45233, WY desvenlafaxine desvenlafaxine succinate Monohydrate, O-desmethylvenlafaxine Succinate O desmethylvenlafaxine O desmethylvenlafaxine Succinate O desmethylvenlafaxine Succinate Monohydrate O-desmethylvenlafaxine O-desmethylvenlafaxine Succinate O-desmethylvenlafaxine Succinate Monohydrate Pristiq Succinate Monohydrate, O-desmethylvenlafaxine Succinate, Desvenlafaxine Succinate, O-desmethylvenlafaxine WY 45,233 WY 45233 WY-45,233 WY-45233 WY45,233 WY45233 |
|||||||||
PubChem Compound | 6918664 | |||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume